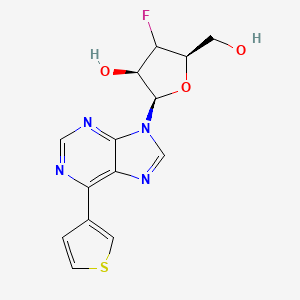
N-Acetyldopamine dimer-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyldopamine dimer-1 is a naturally occurring compound derived from traditional Chinese medicine, specifically from the cast-off shell of the cicada species Cryptotympana. This compound has garnered significant interest due to its potential therapeutic properties, particularly in the treatment of inflammatory diseases and neuroinflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Acetyldopamine dimer-1 can be synthesized through a series of chemical reactions involving the precursor N-acetyldopamine. The synthesis typically involves oxidative coupling reactions under controlled conditions to form the dimer structure. The reaction conditions often include the use of oxidizing agents such as potassium ferricyanide or enzymes like tyrosinase to facilitate the dimerization process .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from natural sources, such as the cast-off shells of cicadas. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. The purified compound is then subjected to quality control measures to ensure its purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyldopamine dimer-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone derivatives back to the original dimer structure.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, ascorbic acid.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced dimers, and substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Acetyldopamine dimer-1 has a wide range of scientific research applications, including:
Mécanisme D'action
N-Acetyldopamine dimer-1 exerts its effects primarily through the inhibition of key inflammatory pathways. It targets molecular pathways such as the Toll-like receptor 4 (TLR4)/nuclear factor kappa-B (NF-κB) and NOD-like receptor thermal protein domain associated protein 3 (NLRP3)/caspase-1 pathways. By binding directly to TLR4, the compound inhibits the activation of these pathways, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyldopamine: The monomeric form of the dimer, involved in similar biological processes.
Aspongamide F: A novel N-acetyldopamine dimer with a unique 6/6/6 ring system.
Cicadamides C and D: N-acetyldopamine dimers featuring a seco-benzene system.
Uniqueness
N-Acetyldopamine dimer-1 is unique due to its specific dimeric structure and its potent anti-inflammatory and neuroprotective properties. Unlike its monomeric form, the dimer exhibits enhanced biological activity, making it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C20H22N2O6 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N-[2-[(2S,3R)-2-acetamido-3-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide |
InChI |
InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)27-19(20(28-17)22-12(2)24)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m1/s1 |
Clé InChI |
MXCCEJSRHCXZMV-UXHICEINSA-N |
SMILES isomérique |
CC(=O)NCCC1=CC2=C(C=C1)O[C@@H]([C@H](O2)C3=CC(=C(C=C3)O)O)NC(=O)C |
SMILES canonique |
CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)C3=CC(=C(C=C3)O)O)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(ethylamino)-1H-purin-6-one](/img/structure/B12390908.png)





![1-isopropyl-3-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12390940.png)



